molecular formula C16H26N4O4S B2727013 tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate CAS No. 2034203-85-3

tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate

Cat. No.: B2727013
CAS No.: 2034203-85-3
M. Wt: 370.47
InChI Key: FICLEAGRSFSKJH-UHFFFAOYSA-N
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Description

tert-Butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate: is a complex organic compound featuring a variety of functional groups, including an oxadiazole ring, a thiopyran ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the thiopyran ring. The final steps involve the formation of the carbamate group under controlled conditions, often using tert-butyl chloroformate as a reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl acetate
  • tert-Butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl ether

Uniqueness

The uniqueness of tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-10(18-15(22)23-16(2,3)4)14(21)17-9-12-19-13(20-24-12)11-5-7-25-8-6-11/h10-11H,5-9H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICLEAGRSFSKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2CCSCC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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